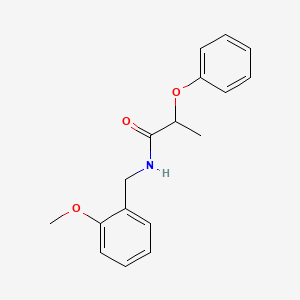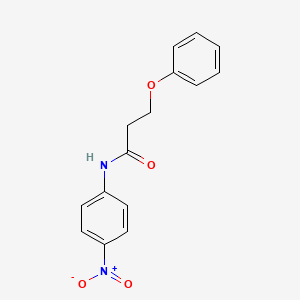
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one, also known as MTTP, is a thiazolidinone derivative that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been investigated. In
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and apoptosis. This compound has also been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. Additionally, this compound has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. However, the effects of this compound on humans are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and yield, as well as its potential use in various scientific applications. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different scientific applications.
Direcciones Futuras
There are several potential future directions for research on 5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one. One area of research involves the development of new synthesis methods to improve the yield and purity of this compound. Another area of research involves the investigation of the safety and efficacy of this compound in human clinical trials. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different scientific applications, as well as the potential use of this compound in combination with other drugs or therapies. Finally, the potential use of this compound as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders should be further explored.
Métodos De Síntesis
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2,4,6-trimethoxybenzaldehyde with 2-amino-3-methyl-1-benzothiazole in the presence of acetic acid and subsequent cyclization with chloroacetyl chloride. Another method involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide and subsequent cyclization with acetyl chloride. Both methods yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. One area of research involves its anti-inflammatory and antioxidant properties. This compound has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases. Another area of research involves its anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it can bind to beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
5-methyl-2-(2,4,6-trimethoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-7-12(15)14-13(19-7)11-9(17-3)5-8(16-2)6-10(11)18-4/h5-7,13H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBLGHYAIVSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=C(C=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
